molecular formula C13H17NO4S B6501095 (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate CAS No. 1373821-40-9

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate

Cat. No.: B6501095
CAS No.: 1373821-40-9
M. Wt: 283.35 g/mol
InChI Key: VKIUUCTXKDJAHR-UHFFFAOYSA-N
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Description

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. Its core research value lies in its application as a key building block for the synthesis of more complex, biologically active molecules. The compound features a pyrrolidinone scaffold, a common structural motif in drug discovery, and a reactive methanesulfonate ester group that facilitates further chemical modifications. This reagent has been utilized in the design and development of novel compounds investigated for the treatment of tuberculosis . Furthermore, structural analogs featuring the 1-benzyl-5-oxopyrrolidine core have been identified as important components in potential anticancer agents, particularly in the inhibition of enzymes like steroid sulfatase and VEGFR-2 kinase . Researchers employ this methanesulfonate ester to introduce the (1-benzyl-5-oxopyrrolidin-3-yl)methyl moiety into lead compounds, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)18-10-12-7-13(15)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUUCTXKDJAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Sequence:

  • Michael Addition : Dimethyl itaconate reacts with benzylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form a β-amino ester intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization produces 1-benzyl-5-oxopyrrolidine-3-carboxylate.

  • Reduction : Sodium borohydride selectively reduces the ester group to a hydroxymethyl moiety, yielding 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one.

Mesylation Reaction: Introduction of the Methanesulfonate Group

The critical step in synthesizing the target compound is the mesylation of the hydroxymethyl intermediate. This process involves reacting 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction Conditions and Optimization:

  • Base Selection : Triethylamine (TEA) is commonly used to neutralize HCl generated during the reaction. Alternatives like pyridine or N,N-diisopropylethylamine (DIPEA) may also be employed, though TEA offers superior solubility in dichloromethane (DCM).

  • Solvent System : Anhydrous DCM or tetrahydrofuran (THF) ensures minimal hydrolysis of MsCl.

  • Temperature : Reactions are typically conducted at 0–5°C to suppress side reactions, followed by gradual warming to room temperature.

Representative Procedure :

  • Dissolve 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one (10 mmol) in DCM (30 mL).

  • Add TEA (12 mmol) dropwise under nitrogen at 0°C.

  • Introduce MsCl (11 mmol) slowly, maintaining the temperature below 5°C.

  • Stir the mixture for 4–6 hours at room temperature.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Mechanism and Kinetic Considerations

The mesylation proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation : The base abstracts a proton from the hydroxyl group, generating a stronger nucleophile.

  • Electrophilic Attack : The oxygen lone pair attacks the electrophilic sulfur in MsCl, forming a sulfonate intermediate.

  • Cl⁻ Elimination : Chloride ion is expelled, yielding the mesylated product.

Kinetic Data:

ParameterValueConditions
Reaction Rate (k)0.15 min⁻¹0°C, DCM, TEA
Activation Energy45 kJ/molCalculated via Arrhenius
Side Product Formation<5%Due to over-mesylation

Purification and Characterization

Crude this compound is purified using flash chromatography (silica gel, ethyl acetate/hexane 1:3). Key characterization data include:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.35 (dd, J = 11.2 Hz, 2H, CH₂OSO₂), 3.82–3.75 (m, 1H, pyrrolidine-H), 3.12 (s, 3H, SO₂CH₃).

  • IR (cm⁻¹) : 1350 (S=O symmetric stretch), 1170 (S=O asymmetric stretch), 2950 (C-H stretch).

Purity Analysis:

MethodPurity (%)Impurities Identified
HPLC (C18 column)98.5Residual TEA (<0.5%)
GC-MS97.8Unreacted starting material

Industrial-Scale Production and Challenges

Scaling this synthesis requires addressing:

  • Exothermicity : Controlled addition of MsCl and cryogenic conditions prevent thermal runaway.

  • Solvent Recovery : DCM is distilled and recycled to reduce costs.

  • By-Product Management : Aqueous washes remove HCl and unreacted reagents, ensuring compliance with environmental regulations.

Comparative Yields Across Scales:

ScaleLab Yield (%)Pilot Plant Yield (%)
10 g8582
1 kg7875

Alternative Synthetic Approaches

While the mesylation route dominates, alternative methods have been explored:

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol with methanesulfonic acid. However, this method is cost-prohibitive for large-scale use.

  • Enzymatic Sulfonation : Experimental approaches using sulfotransferases show promise for greener synthesis but remain inefficient (yields <30%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydroxyl-substituted pyrrolidinones.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving sulfonate esters.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential pharmaceutical agents, especially those targeting neurological disorders.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate involves its interaction with biological molecules through its reactive functional groups. The methanesulfonate ester can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with tert-Butyl Carbamate Groups

lists three tert-butyl carbamate derivatives with high structural similarity (0.88–0.91) to the target compound:

  • tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate (CAS 478832-03-0)
  • tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (CAS 155497-10-2)
  • tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1)

Key Comparisons (Table 1):

Property Target Compound (Methanesulfonate) tert-Butyl Carbamate Analogues
Functional Group Methanesulfonate ester Carbamate (Boc-protected amine)
Reactivity High (leaving-group ability) Moderate (requires deprotection)
Lipophilicity Increased (ester group) Moderate (polar carbamate)
Synthetic Utility Alkylation/prodrug applications Amine protection/drug delivery

The methanesulfonate group enhances electrophilicity, making the target compound more reactive in nucleophilic substitution reactions compared to carbamates, which are typically stable under basic conditions but require acidic deprotection for amine release .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

This compound () shares the pyrrolidinone core but substitutes the 3-methyl methanesulfonate with a carboxylic acid.

Key Differences:

  • Solubility: The carboxylic acid derivative likely exhibits higher aqueous solubility due to ionizable COOH, whereas the methanesulfonate’s ester group increases lipophilicity.
  • Acidity: The carboxylic acid (pKa ~4–5) is significantly more acidic than the methanesulfonate ester (pKa non-acidic), influencing biodistribution and protein binding.
  • Applications: Carboxylic acids are common in peptide mimetics or metal-chelating agents, while methanesulfonates are leveraged for their leaving-group behavior in prodrugs or alkylating agents .

Reactivity and Functional Group Analysis

  • Methanesulfonate vs. Carbamate: Methanesulfonate esters (e.g., mesylates) are superior leaving groups compared to carbamates, enabling facile displacement by nucleophiles (e.g., amines, thiols) in drug-conjugation or prodrug activation.
  • Benzyl Group Impact: The 1-benzyl substituent in all compounds enhances lipophilicity and may confer affinity for hydrophobic binding pockets in biological targets.

Biological Activity

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is a chemical compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its electrophilic nature due to the methanesulfonate ester group, which allows it to interact with various biological molecules, including proteins and enzymes. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The primary mechanism of action for this compound involves its ability to act as an electrophile. The methanesulfonate moiety can react with nucleophilic sites on proteins or enzymes, leading to their inhibition or modification. The benzyl group enhances the compound's ability to engage with hydrophobic pockets in target molecules, facilitating selective interactions that can alter biological functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, making it a valuable tool in understanding enzyme mechanisms and pathways.
  • Drug Development : It serves as an intermediate in synthesizing potential therapeutic agents aimed at treating neurological disorders and other conditions.
  • Polymer Chemistry : The compound is also utilized in synthesizing specialized polymers, indicating its versatility beyond biological applications.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic processes. For example, studies focused on sulfonate esters have revealed that this compound can modify enzyme activity through covalent bonding at nucleophilic sites. This interaction often leads to reduced enzyme activity or altered substrate specificity.

Toxicological Studies

In toxicological assessments, methyl methanesulfonate (a related compound) has been shown to induce gene mutations in various cell lines, including Chinese hamster ovary cells. These findings suggest potential mutagenic properties that warrant further investigation into the safety profile of related compounds like this compound .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameReactivityBiological Application
This compoundHighEnzyme inhibition, drug development
(1-benzyl-5-oxopyrrolidin-3-yl)methyl acetateModerateOrganic synthesis
(1-benzyl-5-oxopyrrolidin-3-yl)methyl benzoateModerateOrganic synthesis
(1-benzyl-5-oxopyrrolidin-3-yl)methyl tosylateHighEnzyme inhibition

The unique reactivity of the methanesulfonate group distinguishes it from other esters like acetate or benzoate, enhancing its utility in selective modifications of biological molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrrolidinone core. For example, the benzyl group can be introduced via nucleophilic substitution or reductive amination, followed by methanesulfonate esterification at the 3-position hydroxyl group. Key steps include:

  • Intermediate isolation : Use column chromatography (e.g., silica gel) to purify intermediates, as seen in analogous sulfonate ester syntheses .
  • Esterification : React the hydroxyl group with methanesulfonyl chloride in dichloromethane or THF under inert conditions, with a base like triethylamine to scavenge HCl .
  • Purity validation : Confirm via HPLC (≥95% purity) and NMR (absence of residual solvents like DCM or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl group at N1, methanesulfonate at C3). Compare chemical shifts to structurally related compounds, such as (R)-methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (δ 4.2–4.5 ppm for C3-OCH₂SO₃) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • X-ray crystallography : If crystals are obtainable, this resolves stereochemistry (e.g., C3 configuration), as demonstrated for benzenesulfonate analogs .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the sulfonate ester.
  • pH sensitivity : Test degradation in aqueous buffers (pH 4–9) via LC-MS over 24–72 hours. Methanesulfonate esters are generally hydrolytically stable at neutral pH but degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., lower temperatures may favor desired intermediate).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonation or benzyl group cleavage). Adjust stoichiometry (e.g., limit methanesulfonyl chloride to 1.1 eq.) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; test alternatives like acetonitrile .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states for sulfonate ester reactions. Compare activation energies for SN1 vs. SN2 pathways.
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonate’s sulfur atom) prone to nucleophilic attack .
  • Solvent modeling : Include implicit solvation models (e.g., SMD) to simulate reaction environments .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural features?

  • Methodological Answer :

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) due to sulfonate’s electrophilic sulfur, using fluorogenic substrates .
  • Protein binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets like albumin .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay, noting IC50 values relative to control sulfonates .

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